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Isonipecotic acid

Cat. No.: B554702
CAS No.: 498-94-2
M. Wt: 129.16 g/mol
InChI Key: SRJOCJYGOFTFLH-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Research on Isonipecotic Acid in Chemical and Biological Sciences

The research trajectory of this compound began with its synthesis and characterization as a piperidine (B6355638) derivative. Early investigations focused on its chemical properties and its potential as a precursor in organic synthesis. The compound's structural relationship to GABA, identified later, significantly shifted the focus of research towards its biological activities, particularly in the realm of neuroscience. Over time, studies evolved from basic chemical synthesis and property analysis to exploring its interactions with neurotransmitter systems and its potential as a therapeutic agent. The development of various derivatives and the application of advanced analytical techniques have further expanded the understanding of its chemical behavior and biological impact. Early synthesis methods involved the reduction of isonicotinic acid drugfuture.com. Research in the mid-20th century laid the groundwork for understanding its chemical properties and potential for derivatization drugfuture.comchemicalbook.com. The latter half of the 20th century saw a growing interest in its biological roles, particularly its interaction with GABA receptors selleckchem.comwikipedia.org.

Foundational Academic Contributions and Current Research Paradigms of this compound

Foundational academic contributions to the study of this compound have primarily revolved around its synthesis, characterization, and initial exploration of its biological activities. Key contributions include the development of efficient synthetic routes and the elucidation of its chemical properties, such as its solubility and melting point drugfuture.comchemicalbook.comnbinno.com. Academically, it has been recognized as a building block in organic synthesis, enabling the creation of more complex molecules chemimpex.comontosight.ai.

Current research paradigms are largely centered on its role in neuroscience and medicinal chemistry. This compound is studied as a GABAA receptor partial agonist selleckchem.comwikipedia.orgglpbio.com, providing insights into neurotransmission mechanisms and potential treatments for neurological disorders like anxiety and depression chemimpex.comontosight.ai. Its utility as a key intermediate in the synthesis of pharmaceuticals, including anticonvulsants and CNS-targeting drugs, is a major area of focus nbinno.comchemimpex.comjubilantingrevia.com. Furthermore, its application in producing chiral catalysts and ligands for asymmetric synthesis highlights its importance in advanced organic chemistry nbinno.com. Research also explores its potential in material science, particularly in creating advanced polymers chemimpex.comsolubilityofthings.com.

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC NamePiperidine-4-carboxylic acid wikipedia.orgnih.gov
Synonyms4-Piperidinecarboxylic acid, 4-Carboxypiperidine, Hexahydroisonicotinic acid chemimpex.comglpbio.comnih.govlgcstandards.com
CAS Number498-94-2 chemicalbook.comnbinno.comchemimpex.comontosight.ainih.govlgcstandards.comscbt.com
Molecular FormulaC6H11NO2 wikipedia.orgnbinno.comchemimpex.comontosight.ainih.govscbt.com
Molecular Weight129.16 g/mol wikipedia.orgnbinno.comchemimpex.comontosight.ainih.govscbt.com
AppearanceWhite crystalline powder nbinno.comchemimpex.comsolubilityofthings.comjubilantingrevia.com
Melting Point> 300 °C (decomposes) drugfuture.comchemicalbook.comnbinno.comchemimpex.com
SolubilitySoluble in water, methanol, DMSO drugfuture.comnbinno.comnih.gov
Purity (HPLC)≥ 99.0% nbinno.com

Interdisciplinary Significance and Emerging Research Frontiers for this compound

The interdisciplinary significance of this compound is evident in its widespread use across various scientific fields. In medicinal chemistry, it serves as a crucial scaffold for designing novel therapeutic agents, particularly for neurological disorders chemimpex.comontosight.aijubilantingrevia.comchemimpex.comontosight.aichemimpex.comontosight.aiontosight.ai. Its derivatives are being investigated for analgesic, anticonvulsant, and neuroprotective properties ontosight.aichemimpex.comontosight.aiontosight.aiontosight.ainih.gov. The compound's ability to interact with neurotransmitter systems, especially GABA receptors, makes it invaluable in neuroscience research for understanding brain function and developing treatments for conditions like epilepsy and anxiety selleckchem.comchemimpex.comontosight.aiglpbio.comlgcstandards.com.

Emerging research frontiers for this compound include its application in material science, where its unique chemical properties are being explored for the development of advanced materials, such as polymers chemimpex.comsolubilityofthings.com. Furthermore, its role as a building block in asymmetric synthesis for creating chiral catalysts and ligands is an active area of research in organic chemistry nbinno.com. Recent studies have also explored its potential in stabilizing materials like perovskites for optoelectronic applications researchgate.net. The synthesis of novel bioisosteres of this compound, such as phosphinic and phosphonic acids, aims to create selective GABAA receptor antagonists tandfonline.com. Research continues to explore its potential as a lead compound for multi-targeting agents against neurodegenerative diseases like Alzheimer's mdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B554702 Isonipecotic acid CAS No. 498-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-4-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SRJOCJYGOFTFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060100
Record name 4-Piperidinecarboxylic acid
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Molecular Weight

129.16 g/mol
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CAS No.

498-94-2
Record name 4-Piperidinecarboxylic acid
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Advanced Synthetic Methodologies for Isonipecotic Acid and Its Functionalized Derivatives

Strategic Functionalization and Derivatization of the Piperidine (B6355638) Core

Synthesis of Bridged and Fused Bicyclic Isonipecotic Acid Analogs

The synthesis of structurally complex bicyclic and spirocyclic analogs of this compound is crucial for exploring novel chemical space and developing compounds with unique pharmacological profiles. Research has focused on creating rigid frameworks that can mimic or constrain the conformation of the piperidine ring, leading to improved target interactions.

One approach involves the synthesis of azabicyclic systems, such as azabicyclo[3.1.1]heptanes, which serve as non-classical piperidine isosteres enamine.net. These can be accessed through sequences that may include the double alkylation of malonate esters with azetidine-derived bis-mesylates, followed by decarboxylation to yield protected this compound isomers enamine.net. Another strategy employs bicyclo[2.1.0]pentane scaffolds for the synthesis of gamma-amino acids, which can be adapted for this compound analogs through reactions like iodo-azidation and intramolecular enolate alkylation enamine.net. Spirocyclic amino acids, featuring 6- or 7-membered spirocyclic systems, have also been synthesized using methods such as the Curtius rearrangement of monoesters or hydantoin (B18101) formation followed by hydrolysis enamine.net. Furthermore, studies have explored the synthesis of bicyclic β-amino acids, which are structural analogs of nipecotic acid, by utilizing internal nucleophiles to functionalize cyclic precursors, leading to efficient synthesis of functionalized azabicyclic scaffolds researchgate.net.

Table 1: Examples of Bicyclic/Spirocyclic this compound Analog Synthesis

Bicyclic/Spirocyclic Scaffold TypeKey Synthetic Strategy/ReagentReported Outcome/ApplicationReference
Azabicyclo[3.1.1]heptanesDouble alkylation of malonate with azetidine-derived bis-mesylateSynthesis of this compound analogs enamine.net
Bicyclo[2.1.0]pentane scaffoldIodo-azidation, intramolecular enolate alkylationSynthesis of gamma-amino acid analogs enamine.net
Spirocyclic systems (6- or 7-membered)Curtius rearrangement, hydantoin formationSynthesis of spirocyclic amino acids enamine.net
Bicyclic β-amino acidsIntramolecular nucleophilic functionalizationAnalogs of nipecotic acid researchgate.net

Bioisosteric Replacements of the Carboxylic Acid Functionality in this compound

The carboxylic acid group in this compound derivatives, while crucial for target interaction, can sometimes lead to unfavorable pharmacokinetic properties, such as poor blood-brain barrier (BBB) permeability, particularly for CNS-acting agents like GABA transporter (GAT) inhibitors nih.govdntb.gov.uasnmjournals.org. Bioisosteric replacement of this moiety is a rational strategy to retain biological activity while improving physicochemical properties.

Tetrazoles are widely recognized as classical bioisosteres for carboxylic acids, exhibiting similar acidity (pKa ~4.5–4.9 vs. 4.2–4.5 for carboxylic acids) and hydrogen-bonding capabilities, while offering increased lipophilicity u-tokyo.ac.jpdrughunter.com. Sulfonamides represent another class of bioisosteres that can enhance lipophilicity, metabolic stability, and membrane permeability, though they are significantly weaker acids (pKa ~9–10) u-tokyo.ac.jpdrughunter.com. Phosphinic, phosphonic, and seleninic acids have also been explored as bioisosteres for this compound, showing promise as novel and selective GABA(C) receptor antagonists chemsrc.com.

The primary motivation for these replacements in the context of GAT-1 ligands is to enhance BBB penetration. Studies have shown that free carboxylic acid groups severely limit the brain uptake of lipophilic nipecotic acid derivatives snmjournals.org. By substituting the carboxylic acid with bioisosteres like tetrazoles, researchers aim to preserve GAT-1 selectivity while improving brain penetration for PET imaging probes or therapeutic agents nih.govsnmjournals.org.

Table 2: Carboxylic Acid Bioisosteres in this compound Derivatives

BioisostereTypical pKa RangeKey Properties/AdvantagesImpact on CNS Agents (e.g., GAT-1 ligands)Reference(s)
Tetrazole4.5–4.9Similar acidity to COOH, increased lipophilicityImproved BBB permeability, maintained selectivity nih.govsnmjournals.orgu-tokyo.ac.jpdrughunter.com
Sulfonamide9–10Increased lipophilicity, metabolic stability, membrane permeabilityPotential for improved CNS penetration and pharmacokinetic profile u-tokyo.ac.jpdrughunter.com
Phosphinic/Phosphonic AcidsVariesMimic carboxylate functionNovel GABA(C) receptor antagonists chemsrc.com

Multi-Component Reactions in the Synthesis of this compound Derivatives

Multi-component reactions (MCRs) offer significant advantages in synthetic chemistry by enabling the rapid assembly of complex molecules from three or more starting materials in a single pot. This approach is highly efficient, reduces reaction steps, minimizes waste, and allows for the generation of diverse compound libraries, which are invaluable in drug discovery programs acs.orgmdpi.combeilstein-journals.org.

While direct MCRs specifically for this compound itself are less commonly detailed in the provided literature, MCRs are widely employed for the synthesis of complex piperidine scaffolds, which are structurally related to this compound. For instance, three-component Diels–Alder reactions involving N-alkenyl iminium ions can generate structurally diverse piperidine derivatives acs.org. Classic MCRs like the Ugi and Passerini reactions, which typically involve aldehydes or ketones, amines, carboxylic acids, and isocyanides, are powerful tools for constructing highly functionalized molecules mdpi.com. These reactions can be adapted to incorporate the piperidine core or its precursors, thereby facilitating the synthesis of this compound derivatives with varied substituents and functionalities. The efficiency of MCRs in building complex molecular architectures makes them a cornerstone for accessing novel building blocks for structure-activity relationship studies beilstein-journals.org.

Table 3: General Multi-Component Reactions Applicable to Piperidine Synthesis

MCR TypeTypical ReactantsProduct ClassKey AdvantageReference
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Amido carboxamidesRapid assembly of complex, functionalized molecules mdpi.com
Passerini ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Hydroxy carboxamidesDirect access to α-hydroxy carboxamides mdpi.com
Diels–Alder (3-component)N-Alkenyl iminium ions, alkene dienophiles, nucleophilesStructurally complex piperidinesStereoselective access to diverse piperidine scaffolds acs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact, reduce waste, and improve efficiency. For the synthesis of this compound and its derivatives, several sustainable approaches are being explored.

Table 4: Green Chemistry Approaches in this compound and Related Synthesis

Green Chemistry ApproachKey Methodology/CatalystEnvironmental BenefitApplication/Relevance to this compoundReference
Catalytic HydrogenationPd/C catalystReduced waste, efficient conversion of pyridine (B92270) to piperidine ringSynthesis of piperidine-4-carboxylic acids google.com
Electrochemical SynthesisElectricity as reagentAvoids hazardous reagents, reduces carbon footprint, waste reductionSynthesis of cyclic enecarbamates, precursors researchgate.net
Microwave-Assisted SynthesisMicrowave irradiationFaster reactions, reduced energy consumption, improved yieldsGeneral acceleration of organic reactions researchgate.net
Enzymatic SynthesisAmidases, other enzymesStereoselectivity, mild conditions, reduced by-productsStereoselective synthesis of amino acids chemicalbook.com

Compound List:

this compound

Nipecotic acid

Piperidine-4-carboxylic acid

Isonicotinic acid

GABA (gamma-aminobutyric acid)

Tetrazole

Sulfonamide

Phosphinic acid

Phosphonic acid

Seleninic acid

Cyclohexanecarboxylic acid

Piperidine

Guvacine (B1672442)

THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)

Thio-THIP (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol)

AgNPs (Silver Nanoparticles)

1-((p-aminophenyl)carbamoyl)-4-phenyl-isonipecotic acid ethyl ester

Chemical Reactivity and Transformational Studies of Isonipecotic Acid Scaffolds

Mechanistic Investigations of Reactions Involving Isonipecotic Acid and its Derivatives

Understanding the mechanisms underlying reactions involving this compound is crucial for optimizing synthetic routes and predicting outcomes. Research has explored various catalytic systems that leverage this compound's structure. For instance, palladium-catalyzed C(sp³)–H olefination reactions have been developed where the carbonyl group of amides, including those derived from this compound, acts as a directing group for C–H activation nih.govchemrxiv.org. This process typically involves the coordination of the palladium catalyst to the amide carbonyl, followed by C–H bond cleavage at the adjacent carbon atom, leading to the formation of a new C–C bond with an olefin nih.govchemrxiv.org.

Metallaphotoredox catalysis has also provided insights into the reactivity of this compound derivatives. In the sp³–sp³ cross-coupling of carboxylic acids with alkyl halides, a synergistic merger of photoredox and nickel catalysis activates both coupling partners. The mechanism often involves the generation of alkyl radicals from carboxylic acids, which are then intercepted by nickel catalysts, leading to C–C bond formation via a bimolecular homolytic substitution (SH2) mechanism at a Ni(III) alkyl complex nih.govscispace.comprinceton.edu. Studies involving iron catalysis have revealed mechanisms for decarboxylative ring-opening functionalization of carboxylic acids, where light and iron complexes generate carbon-centered radicals from carboxylates, with co-catalysts like TEMPO playing multiple roles researchgate.net.

This compound as a Versatile Building Block in Complex Chemical Synthesis

This compound and its protected derivatives, such as N-Boc-isonipecotic acid or methyl isonipecotate, are widely employed as fundamental building blocks in the synthesis of diverse organic molecules, including pharmaceuticals, agrochemicals, and advanced materials ontosight.aicymitquimica.commdpi.comthermofisher.inontosight.aichemimpex.comnih.govbiosynth.comnih.govchemimpex.comresearchgate.netresearchgate.netresearchgate.netpnas.orgnih.govnih.govmolport.commdpi.comdiva-portal.orgresearchgate.net. Its cyclic structure provides rigidity, while the functional groups allow for facile derivatization.

The this compound scaffold can be systematically modified to enhance its pharmacological properties. By introducing various substituents or integrating it into larger molecular frameworks, researchers aim to improve lipophilicity, target specific receptors, or modulate biological activity. For example, incorporating thiadiazole or substituted aryl acid derivatives onto the nipecotic acid scaffold (an isomer of this compound) has been shown to improve lipophilicity and biological properties, a strategy applicable to this compound derivatives for enhanced efficacy researchgate.net.

The synthesis of novel heterocyclic amino acids, such as pyrazole-4-carboxylates derived from piperidine-4-carboxylic acids, showcases scaffold diversification for creating new building blocks with potential medicinal properties mdpi.comnih.govktu.edu. Furthermore, derivatives featuring phenyl or naphthyl moieties, often protected with Fmoc groups, are utilized in the design of drug candidates, where these groups can modulate hydrophobic interactions and biological activity netascientific.comchemimpex.com. The development of this compound-based heteroaryl amino acid derivatives is an active area of research for potential anticonvulsant agents, demonstrating the strategic diversification of the core structure for specific therapeutic targets nih.gov.

Modification StrategyIntroduced MoietyIntended Pharmacological EnhancementReferences
Aromatic SubstitutionPhenyl or Naphthyl groupsEnhanced hydrophobic interactions, modulation of biological activity, improved drug candidate design netascientific.comchemimpex.com
Heterocyclic AnnulationPyrazole, Indole, Pyridine (B92270), Thiadiazole etc.Creation of novel heterocyclic amino acids, potential anticonvulsant activity, altered lipophilicity mdpi.comnih.govnih.govresearchgate.netktu.edu
Lipophilic AnchorsThiadiazole, substituted aryl acid derivativesImprovement of lipophilicity and biological properties researchgate.net
Functional Group Attachmentβ-(dimethylamino)phenethyl, phenylAnalgesic, anesthetic, and neuroactive properties; interaction with neurotransmitter systems ontosight.ai
Macrocyclic IncorporationNipecotic acid analogs within macrocyclesAffinity optimization for protein-ligand interactions nih.gov

This compound derivatives are also employed in bioconjugation strategies, enabling the covalent attachment of biomolecules to therapeutic agents, imaging agents, or surfaces. This is particularly relevant in the development of targeted drug delivery systems, diagnostics, and functionalized biomaterials netascientific.comchemimpex.comchemimpex.comchemimpex.com. For instance, Fmoc-protected piperidine-4-carboxylic acids are used to link biomolecules to drugs or imaging agents, facilitating targeted therapy netascientific.comchemimpex.com. The ability to join larger fragments, such as a steroid core with this compound, also highlights its role in creating complex conjugates nih.gov.

Bioconjugation ApproachThis compound Derivative UsedTarget Application/BiomoleculeReferences
Linking to therapeutic agents/imaging agentsFmoc-protected piperidine-4-carboxylic acidsTargeted drug delivery, diagnostics netascientific.comchemimpex.com
Conjugation to larger molecular frameworksThis compoundSteroid core, creating complex conjugates nih.gov
Attachment of biomolecules to surfaces/other moleculesN-Boc-piperidine-4-Fmoc-amino-4-carboxylic acidBioconjugates for diagnostic and therapeutic applications chemimpex.comchemimpex.com
Polymerization initiator for post-polymerization modification4-(methylthio)phenyl piperidine-4-carboxylatePolysarcosine synthesis, functionalized polymers researchgate.net

Catalytic Transformations and C-H Functionalization of this compound

The direct functionalization of unactivated C–H bonds in this compound and its derivatives represents a highly efficient approach to molecular diversification. Transition metal catalysis, particularly palladium and nickel, has been instrumental in developing selective C–H activation and functionalization methodologies.

Methyl piperidine-4-carboxylate, for example, serves as a substrate for directed transition metal-catalyzed sp³ C–H activation, enabling C-2 arylation of the piperidine (B6355638) ring thermofisher.in. Palladium-catalyzed C(sp³)–H olefination reactions have been successfully applied to this compound derivatives, allowing for the introduction of alkenyl groups at the C-2 position of the piperidine ring, often utilizing the amide carbonyl as a directing group nih.govchemrxiv.org.

Nickel catalysis, often in conjunction with photoredox catalysis, has emerged as a powerful tool for sp³–sp³ cross-coupling reactions. These methods enable the formation of C–C bonds by coupling carboxylic acids, including this compound derivatives, with alkyl halides or other electrophiles. The reactions proceed under mild conditions and demonstrate broad functional group tolerance nih.govscispace.comprinceton.edu. Furthermore, iron-catalyzed decarboxylative functionalization strategies allow for the ring-opening functionalization of carboxylic acids, offering access to complex structures from this compound researchgate.net.

Reaction TypeCatalyst SystemSubstrate (this compound Derivative)Outcome/Product TypeReferences
C(sp³)–H OlefinationPd(II) catalyst with specific ligands (e.g., pyridinesulfonic acid)Amides derived from this compoundAlkenylation at C-2 position of piperidine ring nih.govchemrxiv.org
C-2 ArylationDirected transition metal catalysisMethyl piperidine-4-carboxylateArylation at C-2 position of piperidine ring thermofisher.in
sp³–sp³ Cross-CouplingMetallaphotoredox (Ni/Photoredox) catalysisBoc-isonipecotic acidC–C bond formation with alkyl halides nih.govscispace.com
Double Decarboxylative Cross-CouplingNi-catalyzed, photoredox-mediatedAliphatic carboxylic acids (incl. This compound)C–C bond formation via SH2 mechanism princeton.edu
Decarboxylative Ring-Opening FunctionalizationIron catalyst, light, TEMPOCarboxylic acidsRing-opening functionalization researchgate.net
Michael-type Click-AdditionNot specified (reaction with Sulfonyl Fluorides)This compoundβ-substituted alkenyl sulfonyl fluorides pnas.org
Heterocyclic Synthesis (Pyrazole Formation)Multi-step synthesis involving β-keto esters, DMF-DMA, hydrazinesPiperidine-4-carboxylic acidsMethyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates mdpi.comnih.govktu.edu
Knoevenagel Reaction (Catalyst Support)Piperidine-4-carboxylic acid functionalized Fe₃O₄ nanoparticlesAldehydes and active methylene (B1212753) compoundsNitroalkenes diva-portal.orgresearchgate.net
C-H Functionalization (Hydroxymethylation)Transition metal-catalyzed C-H functionalizationN-Boc-(R)-nipecotic acidEnantiopure hydroxymethyl intermediates researchgate.net

The ongoing exploration of this compound's reactivity through advanced catalytic methods continues to expand its utility as a scaffold for synthesizing complex molecules with tailored properties, particularly in the realm of drug discovery and development.

Advanced Analytical and Spectroscopic Characterization of Isonipecotic Acid in Research

Spectroscopic Methodologies for Structural Elucidation of Isonipecotic Acid and its Derivatives

Spectroscopic methods are indispensable for confirming the identity and structure of this compound and its derivatives. ontosight.ai These techniques probe the interaction of molecules with electromagnetic radiation, yielding data that translates into detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the piperidine (B6355638) ring protons. spectrabase.com These typically appear as a multiplet in the δ 1.5–3.5 ppm range. vulcanchem.com For this compound, the spectrum is consistent with its structure. medchemexpress.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. spectrabase.com Data for this compound and its derivatives, such as N-nitrosothis compound, are available and used for structural confirmation. nih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY and HSQC, are employed for more complex derivatives to establish connectivity between protons and carbons, aiding in the complete assignment of the molecular structure.

Table 1: Representative NMR Data for this compound Derivatives

DerivativeNucleusChemical Shift (δ) Range (ppm)Notes
This compound ethyl ester derivative vulcanchem.com¹H1.2 (triplet, CH₃), 4.1 (quartet, CH₂)Signals for the ethyl ester group.
1.5–3.5 (multiplet)Piperidine ring protons.
6.8–7.4Aromatic protons of a dibenzazepine (B1670418) substituent.
1-[2-(4-Fluoroanilino)-2-keto-ethyl]-4-phenyl-isonipecotic acid ethyl ester spectrabase.com¹HVaries (DMSO-d₆ solvent)Specific shifts depend on the complex structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation. ontosight.ai The spectrum of this compound conforms to its known structure. avantorsciences.comthermofisher.comthermofisher.com

Key characteristic absorption bands for this compound include:

O-H stretch: A broad band typically observed between 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group. libretexts.org

C=O stretch: A strong absorption band in the region of 1690-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.org For derivatives like esters, this stretch appears around 1730 cm⁻¹. vulcanchem.comnih.gov

N-H stretch: The secondary amine in the piperidine ring shows a stretching vibration, which can sometimes be obscured by the broad O-H band.

C-N stretch: Stretching vibrations for the C-N bond are also present. nih.gov

In a study of a complex of this compound with 2,6-dichloro-4-nitrophenol (B181596), the FTIR spectrum showed a broad absorption in the 1600–400 cm⁻¹ region, indicative of a very short O-H···O hydrogen bond. researchgate.net The N-H···O mode appeared as a broad band between 3100–2000 cm⁻¹. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H2500-3300Broad stretch
Carbonyl C=O1690-1760Strong stretch
Amine N-H~3300Stretch (may be broad)
C-N1243-1239 nih.govStretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. ontosight.ai It also provides information about the molecule's structure through analysis of its fragmentation patterns.

For this compound, the molecular weight is 129.16 g/mol . avantorsciences.comnih.gov The mass spectrum of this compound shows a top peak at an m/z of 56. nih.gov Deuterium-labeled this compound (this compound-d9) is also used in mass spectrometry studies. medchemexpress.com

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule and is particularly useful for analyzing the formation of complexes involving this compound. While this compound itself does not have strong absorption in the UV-Vis range, its derivatives and complexes often do.

For instance, in the study of complexes between vanadium and this compound, UV-Vis spectra were used for characterization. researchgate.net The formation of complexes with phenols has also been investigated using UV-Vis spectroscopy, where separate bands for the molecular complex and the hydrogen-bonded ion pair can be observed. researchgate.net The absorption maxima of the related compound, isonicotinic acid, are at 214 nm and 264 nm. sielc.com

Advanced Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic methods are essential for separating this compound from impurities, quantifying its presence in a mixture, and determining the enantiomeric purity of its chiral derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. lgcstandards.com The purity of Fmoc-isonipecotic acid, for example, is often determined to be ≥99% by HPLC. chemimpex.com

HPLC methods are also developed for the analysis of this compound hydrochloride, often using a reverse-phase (RP) column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

For chiral derivatives of this compound, HPLC is employed to determine the enantiomeric excess, which is critical for pharmacological studies. researchgate.net This often involves the use of chiral stationary phases or derivatization with a chiral reagent to separate the enantiomers.

Table 3: HPLC Method Parameters for this compound Hydrochloride Analysis

ParameterConditionReference
ColumnNewcrom R1 (Reverse Phase) sielc.com
Mobile PhaseAcetonitrile, Water, Phosphoric Acid sielc.comsielc.com
Alternative Acid (for MS compatibility)Formic Acid sielc.comsielc.com

Gas Chromatography (GC) for Volatile this compound Derivatives

Direct analysis of this compound by gas chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape and low sensitivity. colostate.edu To overcome these limitations, derivatization is a common and necessary step to convert the non-volatile this compound into a more volatile and thermally stable compound suitable for GC analysis. colostate.edu

Common derivatization techniques include silylation and alkylation. colostate.edu Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen atoms in the carboxylic acid and amine groups with trimethylsilyl (B98337) (TMS) groups. colostate.eduresearchgate.net Alkylation, often to form methyl esters, is another effective method. colostate.edu For instance, a study on the determination of isonicotinic acid as an impurity in this compound utilized GC analysis on a DB-5 column. asianpubs.org Another example is the analysis of N-(2,4,5-trifluoro-3-methoxybenzoyl)-isonipecotic acid isobutyl ester by GC. nist.gov

The choice of derivatization reagent and analytical column is critical for successful analysis. For example, in the analysis of related amino acids, trimethylsilyl oxime (TMSO) derivatives have been successfully used. researchgate.net A study on nipecotic acid, an isomer of this compound, employed a two-step derivatization followed by capillary GC and selected ion monitoring mass spectrometry, achieving a limit of detection of 10 ng/ml. nih.gov

Interactive Table: GC Analysis Parameters for this compound and Related Compounds

ParameterIsonicotinic Acid in this compound asianpubs.orgNipecotic Acid Analysis nih.govImino Sugar Analysis (including this compound) researchgate.net
Derivatization Methyl-isonicotinateTwo-step derivatizationTrimethylsilyl oximes (TMSO)
GC Column DB-5 (30m, 0.53mm ID, 2.65µm film)Capillary ColumnNot specified
Detection Not specifiedMass Spectrometry (Selected Ion Monitoring)Mass Spectrometry (MS)
Key Finding Linear range of 0.1-1.0% for isonicotinic acidLOD of 10 ng/mlTMSO derivatives provided good separation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis and metabolite profiling of this compound and its derivatives in complex biological matrices. nih.govnih.gov This method offers high sensitivity and selectivity, often without the need for derivatization. nih.govsigmaaldrich.com

For instance, a rapid and sensitive LC-MS/MS method was developed for the quantification of pipecolic acid, an isomer of this compound, in plasma. nih.govsigmaaldrich.com This method used a Hydrophilic Interaction Liquid Chromatography (HILIC) column and required only a small sample volume, achieving a low limit of quantification. nih.govsigmaaldrich.com HILIC is particularly well-suited for the retention and separation of polar compounds like this compound. nih.gov

In the context of metabolite profiling, LC-MS/MS coupled with stable isotope tracers, such as ¹³C, allows for the investigation of metabolic pathways and the kinetics of metabolite exchange. nih.gov This approach is invaluable for understanding the role of this compound and its metabolites in biological systems. An LC-MS/MS method for analyzing antidepressant drugs, which lists isonipecotic acids as a substance of interest, demonstrated a quantification limit of 1 ng/mL in plasma. nih.gov

Interactive Table: LC-MS/MS Methods for this compound and Related Analytes

Analyte(s)Method HighlightsSample MatrixKey Performance MetricsReference
Pipecolic AcidNo derivatization, HILIC columnPlasmaLOQ: 0.050 µmol/l, Recovery: 93.8% nih.govsigmaaldrich.com
Antidepressant DrugsDirect injection, capillary RAM-ADS-C18 pre-columnBiofluids (Plasma)LOQ: 1 ng/mL for all analytes nih.gov
Central Carbon MetabolitesIsotope tracing, HILIC chromatographyCells, media, tissuesEnables kinetic and distribution analysis nih.gov

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an essential technique for determining the precise three-dimensional molecular and crystal structure of this compound and its derivatives in the solid state. researchgate.netamu.edu.pl These studies provide valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the compound's physical properties.

The crystal structure of this compound has been shown to exist in a zwitterionic form as a monohydrate. amu.edu.pl The piperidine ring typically adopts a chair conformation with the carboxyl group in an equatorial position. amu.edu.pl Studies on complexes of this compound with other molecules, such as chloroacetic acid and 2,6-dichloro-4-nitrophenol, have revealed detailed hydrogen bonding networks. researchgate.netamu.edu.pl For example, in the complex with chloroacetic acid, the protonated piperidine ring is involved in multiple hydrogen bonds with the chloroacetate (B1199739) unit. amu.edu.pl Similarly, X-ray diffraction of this compound analogs has revealed that they can mimic distinct conformations, including distorted chair and rare boat forms of the piperidine ring. enamine.net

Interactive Table: Crystallographic Data for this compound and its Complexes

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
This compound monohydrateNot specifiedNot specifiedZwitterionic form, chair conformation, equatorial carboxyl group amu.edu.pl
This compound · Chloroacetic acid complexNot specifiedNot specifiedProtonated piperidine ring, extensive hydrogen bonding amu.edu.pl
This compound · 2,6-dichloro-4-nitrophenol complexNot specifiedNot specifiedHydrogen-bonded-ion-pair, O⋯H⋯OOC hydrogen bond of 2.453(16) Å researchgate.net
(3RS,4RS)-3-Hydroxypiperidine-4-carboxylic acidNot specifiedNot specifiedChair conformation, equatorial carboxylate, axial hydroxy group scispace.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of a synthesized compound, ensuring its purity and confirming its molecular formula. For this compound (C₆H₁₁NO₂), the theoretical elemental composition is approximately 55.79% Carbon, 8.58% Hydrogen, 10.84% Nitrogen, and 24.77% Oxygen. drugfuture.com

This technique is routinely employed after synthesis to confirm that the empirical formula matches the expected molecular formula. For example, in the synthesis of a complex of this compound with chloroacetic acid, elemental analysis was performed to validate the final product, with the experimental percentages of Carbon, Hydrogen, and Nitrogen closely matching the calculated values. amu.edu.pl Commercial suppliers of this compound also provide purity specifications, often determined by techniques like titration and chromatography, which are complemented by elemental analysis data. vwr.comsigmaaldrich.com

Interactive Table: Elemental Composition of this compound and its Hydrochloride Salt

CompoundMolecular Formula% Carbon (Calculated)% Hydrogen (Calculated)% Nitrogen (Calculated)% Oxygen (Calculated)% Chlorine (Calculated)Reference
This compoundC₆H₁₁NO₂55.798.5810.8424.77N/A drugfuture.com
This compound HydrochlorideC₆H₁₁NO₂·HCl43.517.308.4619.3221.41 drugfuture.com

Electrochemical Characterization of this compound Redox Properties

The electrochemical behavior of this compound and its derivatives is an area of growing research interest, particularly in the context of developing new synthetic methodologies and understanding its potential role in redox processes. researchgate.netresearchgate.net Studies have explored the electrocatalytic synthesis of this compound through the reduction of isonicotinic acid. researchgate.net This process can be carried out in a membrane electrolyzer using a copper cathode activated with Raney nickel under alkaline conditions. researchgate.net

The redox properties of related piperidone structures, which share the core ring system with this compound, have been investigated using techniques like cyclic voltammetry and differential pulse voltammetry. researchgate.net Such studies help in understanding the electrochemical behavior and determining the oxidation potentials, which can be useful in designing new derivatives through electrochemical synthesis. researchgate.net Furthermore, this compound has been used to coat iron oxide nanoparticles, which then serve as a support for copper nanoparticles in catalytic redox reactions, such as the reduction of nitroaromatics. unimi.it While direct and extensive research on the redox properties of this compound itself is still emerging, these related studies indicate the potential for its involvement and application in electrochemical systems.

Computational Chemistry and Molecular Modeling in Isonipecotic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and intrinsic reactivity of isonipecotic acid. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels, which are crucial determinants of a molecule's chemical behavior. arxiv.orgarxiv.org By solving approximations of the Schrödinger equation, researchers can compute a variety of molecular properties.

Key applications of quantum chemical calculations in this compound research include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the this compound molecule.

Charge Distribution: Calculating the partial atomic charges to identify nucleophilic and electrophilic sites, which are key to understanding intermolecular interactions.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's reactivity and its ability to participate in chemical reactions. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals regions that are prone to electrophilic and nucleophilic attack, providing insights into how this compound will interact with biological receptors.

These calculations are essential for building accurate parameters for more complex simulations, such as molecular dynamics, and for providing a rational basis for designing derivatives with enhanced activity or specific properties. youtube.com

Molecular Dynamics Simulations of this compound Interactions with Biological Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its analogs when interacting with biological macromolecules like proteins and membranes. mdpi.comyoutube.com These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "computational microscope" to observe molecular interactions in detail. youtube.comyoutube.com

In the context of this compound, MD simulations are particularly valuable for:

Binding Pose Stability: Assessing the stability of the binding mode of this compound within the active site of a target protein, such as the GABA transporter (GAT). nih.govnih.gov Simulations can reveal whether an initial docked pose is maintained over time or if the ligand undergoes significant conformational changes.

Interaction Analysis: Identifying key amino acid residues that form stable hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. For instance, MD simulations have been used to study the interaction of nipecotic acid, a close analog, with GAT-1, highlighting the importance of residues like Tyr60 and Ser396 in stabilizing the ligand in the binding pocket. nih.gov

Conformational Changes: Observing how the binding of this compound or its derivatives might induce conformational changes in the target protein. This is crucial for understanding the mechanism of action, especially for transporters that undergo significant structural rearrangements during their functional cycle. nih.govnih.gov

Solvent Effects: Explicitly modeling the role of water molecules and ions in mediating the interaction between the ligand and the protein, providing a more realistic representation of the biological environment.

MD simulations bridge the gap between static structural models and the dynamic reality of biological processes, offering crucial insights into the thermodynamics and kinetics of this compound binding. nih.gov

In-Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for this compound Derivatives

The development of successful drug candidates requires not only high affinity for the target but also favorable pharmacokinetic properties. In-silico ADME prediction tools are widely used to assess the drug-likeness of compounds early in the discovery process, helping to prioritize candidates with a higher probability of success. frontiersin.org For this compound derivatives, these computational models predict a range of essential properties. nih.govresearchgate.net

A study on novel this compound-based heteroaryl amino acid derivatives predicted several ADME parameters for a series of 10 congeners. nih.govresearchgate.net The predictions focused on traits such as human intestinal absorption (HIA), plasma protein binding (PPB), and crucially, blood-brain barrier (BBB) penetration, which is a significant hurdle for the parent this compound molecule due to its hydrophilicity. nih.govnih.gov The results indicated that most of the designed analogs had positive values for BBB penetration, suggesting they could effectively reach their central nervous system targets. nih.gov For example, one derivative, compound 5d, showed the highest predicted BBB penetration value of 5.57043. nih.gov

PropertyDescriptionRelevance for this compound Derivatives
Lipophilicity (LogP) The logarithm of the partition coefficient between octanol (B41247) and water, indicating a compound's hydrophobicity.Crucial for membrane permeability and BBB penetration. Derivatives are designed to increase lipophilicity compared to the parent compound. nih.govnih.gov
Aqueous Solubility (LogS) The logarithm of the molar solubility in water.Important for absorption and formulation.
Human Intestinal Absorption (HIA) The percentage of a compound absorbed from the human intestine.Predicts oral bioavailability.
Blood-Brain Barrier (BBB) Penetration The ability of a compound to cross the BBB and enter the central nervous system.A key parameter for centrally acting drugs. nih.govnih.gov
Plasma Protein Binding (PPB) The extent to which a compound binds to proteins in the blood plasma.Affects the free concentration of the drug available to act on its target.
CYP450 Inhibition The potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions.Important for predicting metabolic stability and potential adverse effects.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is instrumental in this compound research for elucidating its binding modes with key biological targets like GABA transporters (GATs) and GABA-A receptors. nih.govnih.gov

Docking studies involve placing the three-dimensional structure of this compound or its derivatives into the binding site of a target protein and using a scoring function to estimate the binding affinity for different poses. These studies have revealed critical interactions that govern ligand recognition and binding.

For example, in studies involving novel this compound derivatives designed as anticonvulsant agents, molecular docking was performed using the GABA-A receptor as the target protein. nih.govresearchgate.net The results showed significant interactions with key residues at the active site, including LEU B:99, TYR A:62, ALA A:174, and THR B:202. nih.gov The favorable docking scores were in good agreement with the in vivo anticonvulsant activity observed for the compounds, validating the computational model. nih.gov

Similarly, docking studies of nipecotic acid and its derivatives with homology models of GAT-1 have been performed. nih.govnih.gov These studies show that the carboxyl group of the ligand typically forms ionic interactions with sodium ions present in the binding pocket, while the piperidine (B6355638) ring engages in hydrophobic and hydrogen bonding interactions with surrounding amino acid residues. nih.govresearchgate.net The lipophilic side chains of derivatives like tiagabine (B1662831) extend towards the extracellular vestibule, explaining their higher potency and different inhibition kinetics compared to the parent compound. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.govnih.gov

In the context of this compound, QSAR studies typically involve the following steps:

Data Set Compilation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values for GAT inhibition) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical (e.g., LogP, polar surface area), electronic, and topological properties.

Model Development: Statistical techniques, such as multiple linear regression (MLR), are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

While specific QSAR studies focused solely on this compound are not extensively documented, numerous studies have been conducted on the closely related nipecotic acid derivatives. nih.govnbinno.comresearchgate.net These studies have revealed that factors such as the size and lipophilicity of the substituent on the piperidine nitrogen are critical for high inhibitory activity at GABA transporters. nbinno.combiorxiv.org For instance, the introduction of bulky, lipophilic groups generally enhances potency. nih.govnbinno.com These findings provide a valuable framework for the rational design of novel this compound analogs with improved therapeutic potential.

Homology Modeling of Relevant Protein Targets for this compound Binding

Many of the protein targets for this compound, such as the human GABA transporters (GATs), lack experimentally determined three-dimensional structures. uit.no Homology modeling, also known as comparative modeling, is a computational technique used to generate a 3D model of a "target" protein based on its amino acid sequence and the experimentally known structure of a related homologous protein (the "template"). wikipedia.orguit.no

The process of homology modeling involves four main steps: wikipedia.org

Template Selection: Identifying one or more known protein structures that have a high degree of sequence similarity to the target protein. For human GAT-1, the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) has been a commonly used template due to its structural homology. nih.gov

Target-Template Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein. This step is critical for correctly mapping the residues of the target onto the template structure. wikipedia.org

Model Construction: Building the 3D model of the target protein based on the alignment with the template structure. This involves copying the coordinates of the aligned residues and building the coordinates for insertions and deletions.

Homology models of GAT-1 have been instrumental in understanding how this compound and its derivatives bind. nih.govresearchgate.net These models have allowed researchers to perform molecular docking studies and molecular dynamics simulations to identify key binding site residues and to rationalize the structure-activity relationships observed experimentally. nih.govnih.gov

Pharmacological and Biological Investigations of Isonipecotic Acid and Its Derivatives

Modulation of Neurotransmitter Systems by Isonipecotic Acid Derivatives

Interactions with Gamma-Aminobutyric Acid (GABA) Receptors and Subtypes

This compound and its derivatives exhibit a range of interactions with GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. These interactions are crucial for modulating neuronal excitability.

GABA-A Receptor Partial Agonism

This compound acts as a partial agonist at certain GABA-A receptor subtypes. nih.gov Studies on recombinant human α1β2γ2S GABA-A receptors have categorized this compound as a class II agonist, alongside THIP (gaboxadol). nih.gov These compounds produce a maximal response that is approximately 70-80% of the response elicited by the full agonist GABA. nih.gov This partial agonism is characterized by a lower potency compared to full agonists like GABA and isoguvacine. nih.gov The agonist activity of this compound at the GABA-A receptor is attributed to its ability to bind to the GABA site. guidetopharmacology.orgguidetopharmacology.org The structural flexibility of the agonist recognition sites on the GABA-A receptor allows it to accommodate diverse molecules like this compound, which in turn influences the opening and closing rates of the ion channel. nih.gov

Table 1: Agonist activity of this compound and related compounds at human recombinant α1β2γ2S GABA-A receptors.

CompoundAgonist ClassRelative Maximum Response (vs. GABA)
GABAI (Full Agonist)100%
IsoguvacineI (Full Agonist)~100%
THIPII (Partial Agonist)70-80%
This compoundII (Partial Agonist)70-80%

Data sourced from whole-cell current recordings of HEK cells expressing human α1β2γ2S GABA-A receptors. nih.gov

GABA-C Receptor Antagonism

In contrast to their agonist activity at GABA-A receptors, certain derivatives of this compound have been identified as selective antagonists of GABA-C receptors. researchgate.net Bioisosteres of this compound, where the carboxylic acid group is replaced by phosphinic, phosphonic, or seleninic acids, have demonstrated this antagonistic activity. researchgate.netacs.org Notably, piperidin-4-ylseleninic acid (SEPI), a seleninic acid bioisostere of this compound, has been shown to be a potent and selective antagonist at GABA-C receptors. researchgate.net

Inhibition of GABA Transporters (GATs)

This compound and its derivatives are well-established inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and are crucial for terminating GABAergic neurotransmission. researchgate.netnih.gov Nipecotic acid itself is a substrate for and a general inhibitor of most GAT subtypes. sigmaaldrich.cn The development of N-substituted derivatives of nipecotic acid has led to the discovery of potent and subtype-selective GAT inhibitors. researchgate.netcapes.gov.br

Subtype Specificity and Selectivity Profiling (e.g., mGAT1, mGAT3, mGAT4)

Four main subtypes of GABA transporters have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (corresponding to mGAT1, mGAT2, mGAT3, and mGAT4 in mice). sigmaaldrich.cnsemanticscholar.org GAT-1 is the predominant neuronal transporter. researchgate.net While early derivatives like tiagabine (B1662831) show high selectivity for GAT-1, extensive research has focused on developing derivatives with selectivity for other subtypes. nih.govnih.gov

For instance, (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid was identified as a ligand with selectivity for GAT-3. nih.gov Other research has yielded derivatives with preferential inhibitory activity towards mGAT3 and mGAT4. pharmrxiv.deresearchgate.net The pursuit of mGAT4 selective inhibitors has led to the synthesis of derivatives closely related to (S)-SNAP-5114. capes.gov.br Furthermore, some N-substituted nipecotic acid derivatives with a trans-alkene spacer have shown promise as potent and selective mGAT4 inhibitors. capes.gov.br

Table 2: Inhibitory Activity (IC50) of selected this compound derivatives on different mouse GABA Transporter (mGAT) subtypes.

CompoundmGAT1 (IC50 µM)mGAT2 (IC50 µM)mGAT3 (IC50 µM)BGT-1/mGAT4 (IC50 µM)Reference
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid>200215140 nih.gov

IC50 values represent the concentration of the compound required to inhibit 50% of [3H]-GABA uptake.

Structure-Activity Relationships Governing GAT Inhibition

The structure-activity relationship (SAR) for GAT inhibition by this compound derivatives is complex and has been extensively explored. The core nipecotic acid structure serves as a GABA analog, and modifications, particularly at the nitrogen atom, significantly influence potency and subtype selectivity. capes.gov.brpeerj.com

The addition of a lipophilic side chain to the nitrogen of the nipecotic acid ring is a key strategy for increasing inhibitory potency. frontiersin.org For example, N-diarylalkenyl derivatives have proven to be potent GAT-1 inhibitors. peerj.com The stereochemistry of these derivatives is also critical, with unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid showing differing SAR requirements for the E- and Z-phenyl rings in GAT-1 inhibition. researchgate.net

The nature of the linker connecting the nipecotic acid moiety to a lipophilic domain also plays a significant role. capes.gov.br Studies have investigated various spacers, including alkyne and trans-alkene linkers, to optimize inhibitory activity and selectivity. capes.gov.brcapes.gov.br The replacement of the diaryl groups with rigid, tricyclic cage structures has also been explored, leading to derivatives with selectivity for mGAT3 and mGAT4. researchgate.net These findings highlight that a combination of the core amino acid structure, the nature and length of the linker, and the composition of the lipophilic domain all contribute to the affinity and selectivity of these compounds for the different GAT subtypes. capes.gov.brresearchgate.netpeerj.com

Effects on Other Neurotransmitter Systems (e.g., Opioid Receptors, Muscarinic Receptors)

While the primary focus of this compound research has been on the GABAergic system, some studies have explored the interaction of its derivatives with other neurotransmitter systems, including opioid and muscarinic receptors.

Certain derivatives of this compound have demonstrated an affinity for opioid receptors, suggesting their potential in the development of new analgesic compounds. ontosight.ai For instance, meperidine, a synthetic opioid agonist belonging to the phenylpiperidine class, shares a structural resemblance to this compound derivatives and is known to be a kappa-opiate receptor agonist. drugbank.com This suggests that the piperidine (B6355638) scaffold, a core component of this compound, can be modified to interact with opioid receptors. The binding of these compounds to opioid receptors can inhibit the release of various neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and noradrenaline, contributing to their analgesic effects. drugbank.com

In the realm of muscarinic receptors, research has shown that bioisosteric replacement of functional groups in certain molecules can lead to potent muscarinic agonists. acs.org For example, the replacement of a methyl ester group with 3-alkoxyisoxazoles has resulted in muscarinic agonists with activity similar to arecoline. acs.org This principle of bioisosteric modification could be applied to this compound derivatives to explore their potential as muscarinic receptor modulators. Some studies have identified compounds with a profile of M1 agonists/M2 antagonists, which is of interest for conditions like Alzheimer's disease. acs.org

Therapeutic Potential in Neurological and Psychiatric Disorders Research

A significant body of research has focused on the anticonvulsant properties of this compound and its derivatives, primarily due to their relationship with the inhibitory neurotransmitter GABA. Epilepsy is a neurological disorder often associated with imbalances in GABAergic neurotransmission. nih.gov

Esters of this compound have been synthesized and evaluated for their anticonvulsant activity against seizures induced by various methods, including electroshock and chemical convulsants like pentylenetetrazol and bicuculline. nih.gov The p-nitrophenyl esters of both nipecotic and isonipecotic acids showed notable activity against bicuculline-induced seizures. nih.gov The rationale behind this approach is that by inhibiting GABA uptake, these compounds can increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission and reducing neuronal excitability. nrfhh.com

Several novel this compound-based derivatives have been designed and synthesized with the aim of developing more effective anticonvulsant agents. nih.govresearchgate.net In preclinical studies, these compounds have been tested in various seizure models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. researchgate.net Some of these derivatives have exhibited significant anticonvulsant activity with reduced neurotoxicity compared to standard drugs. researchgate.net For example, a novel guvacine (B1672442) derivative, DDPM-2571, has shown potent anticonvulsant effects in mouse models. researchgate.net

Table 1: Anticonvulsant Activity of this compound Derivatives in Preclinical Models

Compound/Derivative Seizure Model Observed Effect Reference
p-Nitrophenyl ester of this compound Bicuculline-induced seizures Significant activity nih.gov
This compound-based heteroaryl amino acid derivatives (e.g., 5f, 5h, 5d, 5b) Maximal Electroshock Seizure (MES), Pentylenetetrazol (PTZ) Efficacious anticonvulsant activity nih.gov
Triazolopyrimidine derivatives (e.g., 6d) MES, PTZ, 3-mercaptopropionic acid, bicuculline Potent anticonvulsive activity researchgate.net
Guvacine derivative (DDPM-2571) Pentylenetetrazol and pilocarpine (B147212) models Highly effective in preventing seizures researchgate.net

Research into this compound derivatives has extended to their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). AD is characterized by progressive neuronal loss and cognitive decline, with mechanisms including oxidative stress, inflammation, and the accumulation of amyloid-beta (Aβ) plaques. nih.govmdpi.comnih.gov

The neuroprotective potential of these compounds often stems from their ability to modulate multiple targets. For instance, derivatives of the related nipecotic acid have been investigated as multi-targeting agents against AD. nih.gov These compounds have shown the ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and to exhibit antioxidant properties by inhibiting lipid peroxidation. nih.govresearchgate.net Since oxidative stress and inflammation are key contributors to neurodegeneration, the antioxidant and anti-inflammatory properties of these derivatives are of significant interest. nih.govmdpi.com

Furthermore, the inhibition of GABA transporters by this compound analogs can contribute to neuroprotection by preventing excitotoxicity, a process where excessive stimulation of neurons leads to cell death. e-neurospine.org By increasing GABA levels, these compounds can counteract the over-activation of glutamate (B1630785) receptors, a major cause of excitotoxicity. e-neurospine.org Some studies have also explored the role of neuropeptides in mitigating AD pathology, and it is plausible that this compound derivatives could be designed to interact with these pathways to exert neuroprotective effects. frontiersin.org

The therapeutic potential of this compound analogs extends to psychiatric disorders such as anxiety and depression. The underlying mechanism for these effects is often linked to the enhancement of GABAergic neurotransmission, as GABA plays a crucial role in regulating anxiety and mood. peerj.com

Several novel derivatives of nipecotic acid and related compounds have demonstrated anxiolytic- and antidepressant-like properties in preclinical models. researchgate.netpeerj.com For instance, the GAT1 inhibitor DDPM-2571, which showed potent anticonvulsant activity, also exhibited significant anxiolytic and antidepressant effects in mice. researchgate.net Another derivative, DDPM-3960, also displayed anxiolytic-like properties in animal studies. biorxiv.orgresearchgate.net

The development of compounds that can selectively inhibit different GABA transporter subtypes (GAT1, GAT2, GAT3, GAT4) is an active area of research. acs.org This selectivity could lead to more targeted therapies with fewer side effects. The anxiolytic and antidepressant activities of these compounds are often evaluated in behavioral tests such as the elevated plus-maze and forced swim test. acs.org

This compound derivatives have emerged as potential candidates for the development of novel analgesics. ontosight.ai Their mechanism of action in pain management is often multifaceted, involving both GABAergic and other neurotransmitter systems.

Inhibition of GABA transporters by compounds like tiagabine and other nipecotic acid derivatives has been shown to produce analgesic effects in various preclinical models of neuropathic pain. e-neurospine.orgacs.org By increasing the availability of GABA in the spinal cord and brain, these compounds can dampen the transmission of pain signals. e-neurospine.org

Furthermore, as mentioned earlier, some this compound derivatives exhibit affinity for opioid receptors, which are well-established targets for pain relief. ontosight.ai The structural similarity to meperidine, a known opioid analgesic, supports the potential for developing this compound-based compounds with opioid-mediated analgesic properties. ontosight.aidrugbank.com The development of non-opioid analgesics is of great interest to avoid the side effects associated with traditional opioid medications. google.com

Table 2: Investigated Analgesic Properties of this compound and Related Derivatives

Compound/Derivative Proposed Mechanism Pain Model Reference
Tiagabine GAT1 Inhibition Rodent neuropathic pain models acs.org
DDPM-2571 GAT1 Inhibition Acute and tonic pain models in mice acs.org
This compound derivatives Opioid receptor affinity - ontosight.ai
Ethyl 3-piperidinecarboxylate GABA transporter inhibition Heat-induced and inflammatory pain google.com
NO-711 GABA transporter inhibition Heat-induced and inflammatory pain google.com

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Lipoxygenase)

In addition to their effects on neurotransmitter transporters and receptors, derivatives of isonipecotic and nipecotic acids have been investigated for their ability to inhibit certain enzymes implicated in various diseases.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Several studies have shown that derivatives of nipecotic acid can act as moderate inhibitors of AChE. nih.govresearchgate.netresearchgate.net This dual action of inhibiting both GABA transporters and AChE makes these compounds interesting candidates for multi-target drug design for neurodegenerative disorders. nih.gov

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade and have been linked to the pathogenesis of Alzheimer's disease. nih.gov Research has demonstrated that some nipecotic acid derivatives can moderately inhibit soybean lipoxygenase. nih.govresearchgate.net This anti-inflammatory action, combined with their antioxidant properties, further supports their potential therapeutic value in diseases with an inflammatory component. mdpi.com

Investigation of Blood-Brain Barrier Penetration and CNS Transport Mechanisms

This compound, a piperidine-4-carboxylic acid, and its isomer nipecotic acid are potent inhibitors of γ-aminobutyric acid (GABA) uptake in vitro. nih.govresearchgate.net However, their therapeutic potential for central nervous system (CNS) disorders is severely limited by their inability to effectively cross the blood-brain barrier (BBB). nih.govresearchgate.netnih.gov This poor penetration is attributed to the molecule's inherent hydrophilicity and zwitterionic nature at physiological pH. nih.govbiorxiv.org Consequently, systemic administration of isonipecotic or nipecotic acid does not lead to significant anticonvulsant activity. nih.gov

To overcome this challenge, extensive research has focused on developing strategies to enhance the delivery of these compounds into the CNS. The primary approaches involve chemical modification to either increase lipophilicity for passive diffusion or to hijack endogenous carrier-mediated transport (CMT) systems. nih.govnih.gov

Prodrug and Lipophilicity-Enhancement Strategies: A common strategy is the synthesis of more lipophilic derivatives or prodrugs. nih.govontosight.ai This is often achieved by attaching lipophilic moieties, such as aryl-substituted 1,3,4-oxadiazoles or acetonaphthone groups, to the piperidine nitrogen. arabjchem.orgresearchgate.net The rationale is that by masking the polar functional groups, the resulting compound can more readily diffuse across the lipid membranes of the BBB. nih.gov Once in the brain, these prodrugs are designed to be hydrolyzed by brain-resident esterases, releasing the active parent compound. mdpi.com For example, the n-butyl ester of nipecotic acid was found to be deliverable into the brain via nasal administration, with in vivo studies suggesting that the ester hydrolysis is the rate-limiting step for the accumulation of nipecotic acid in the brain. nih.govbiorxiv.org However, this approach is not universally successful; an 18F-labeled ethyl ester prodrug of a nipecotic acid derivative failed to show any uptake into the rat brain during PET imaging studies. mdpi.com

Carrier-Mediated Transport (CMT) Strategies: An alternative and highly explored approach is to design derivatives that are recognized by specific nutrient transporters at the BBB. The large neutral amino acid transporter 1 (LAT1) is a prominent target for this purpose, as it is highly expressed at the BBB and transports essential amino acids into the brain. nih.govresearchgate.netbiorxiv.orgontosight.ai By conjugating nipecotic acid to a LAT1 substrate, such as L-serine or L-tyrosine, the resulting prodrug can be actively transported into the CNS. nih.govresearchgate.netbiorxiv.org

L-serine-tethered prodrugs: A prodrug of nipecotic acid conjugated with L-serine was designed to utilize the LAT1 transporter. HPLC data confirmed that this prodrug achieved improved BBB penetration compared to the parent compound. nih.govresearchgate.net

Tyrosine ester prodrugs: A nipecotic-tyrosine ester demonstrated significant, dose-dependent anticonvulsant activity against audiogenic seizures in mice when injected intraperitoneally, whereas nipecotic acid itself was inactive. nih.gov This suggests the prodrug is actively transported across the BBB by an amino acid transport system before being hydrolyzed to release the active agent. nih.govbiorxiv.org

Peptide Shuttles: More complex "peptide shuttles" have been developed to ferry cargo across the BBB. Phenylproline-based tetrapeptides, for instance, have been shown to act as efficient passive diffusion shuttles. arabjchem.orgmedchemexpress.com The transport capacity of these shuttles was confirmed by attaching nipecotic acid as a therapeutically relevant cargo. arabjchem.orgmedchemexpress.com These shuttles demonstrated significantly improved water solubility compared to earlier peptide shuttles while maintaining high transport values. arabjchem.orgmedchemexpress.com

The investigation into these transport mechanisms is crucial, as the success of this compound-based therapeutics is contingent upon their ability to reach their CNS targets in sufficient concentrations.

Advanced In Vitro and In Vivo Pharmacological Assessment Methodologies

The pharmacological evaluation of this compound and its derivatives involves a tiered approach, beginning with in vitro assays to determine molecular targets and progressing to in vivo animal models to assess efficacy and potential neurotoxicity.

Cell-Based Assays for Receptor Binding and Functional Activity Profiling

Initial screening of this compound derivatives is performed using cell-based assays to characterize their interaction with specific molecular targets, primarily GABA receptors and transporters (GATs).

Receptor and Transporter Binding Assays: Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor or transporter. For instance, this compound's ability to interact with the GABAergic system has been quantified by its capacity to inhibit the binding of radiolabeled ligands like [3H]GABA or [3H]muscimol to their respective sites. medchemexpress.comjneurosci.org One study reported that this compound inhibits [3H]GABA binding with an IC50 value of 0.33 μM. medchemexpress.com These assays are critical for determining binding affinity (Ki) and selectivity across different GAT subtypes (e.g., GAT1, GAT2, GAT3, GAT4) and other potential off-targets. biorxiv.org

Functional Uptake Inhibition Assays: To assess the functional activity of these compounds, particularly their ability to inhibit GABA reuptake, researchers employ [3H]GABA uptake assays. nih.gov These experiments typically use immortalized cell lines, such as Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells, that have been engineered to stably express a single subtype of human or murine GABA transporter (hGAT1-3, BGT1, mGAT1-4). acs.orgfrontiersin.org By measuring the reduction in the uptake of radiolabeled GABA in the presence of the test compound, a concentration-response curve can be generated and the half-maximal inhibitory concentration (IC50) can be determined. biorxiv.orgbiorxiv.orgfrontiersin.org This provides a direct measure of the compound's functional potency as a GAT inhibitor.

Electrophysiological and Fluorescence-Based Assays: More advanced functional assessments utilize electrophysiology or fluorescence. The agonist properties of this compound have been characterized by measuring receptor-mediated increases in membrane input conductance in isolated crayfish stretch receptor neurons. nih.gov For transporter analysis, fluorescence-based membrane potential assays can be used to perform detailed mechanistic studies, such as distinguishing between competitive inhibitors and transported substrates. frontiersin.org Furthermore, a yellow fluorescent protein (YFP)-based assay has been developed for high-throughput screening to measure GABA(A) channel activation and allosteric modulation. nih.gov

Table 1: Summary of In Vitro Assessment Findings for Isonipecotic/Nipecotic Acid and Derivatives
Compound TypeAssay TypeKey FindingsReference
This compound[3H]GABA Binding AssayInhibits binding with an IC50 of 0.33 μM. medchemexpress.com
Nipecotic acid[3H]GABA Uptake Assay (murine GATs)IC50 values: GAT1 (2.6 μM), GAT2 (310 μM), GAT3 (29 μM), GAT4 (16 μM). caymanchem.com
(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid[3H]GABA Uptake Assay (murine GATs)Highly potent mGAT4 inhibitor (pIC50 = 6.59). biorxiv.orgresearchgate.net
Nipecotic acid-acetonaphthone hybrid (Compound 4i)PAMPA-BBB AssayShowed higher permeability (Pe= 8.89) than the standard drug tiagabine (Pe= 7.86). researchgate.net
This compoundElectrophysiology (Crayfish Stretch Receptor)Demonstrated weak GABA agonist activity. nih.gov

Animal Models for Behavioral and Efficacy Studies (e.g., Rotarod Test, Seizure Models)

Compounds that demonstrate promising in vitro profiles are advanced to in vivo testing to evaluate their therapeutic efficacy, primarily for anticonvulsant activity, using established rodent models.

Chemically-Induced Seizure Models: The most common method for inducing seizures is through the administration of a chemical convulsant. The subcutaneous pentylenetetrazole (scPTZ) test is widely used to assess a compound's ability to prevent or delay the onset of clonic-tonic seizures. arabjchem.orgnih.govnih.gov Derivatives of nipecotic acid, such as those hybridized with 1,3,4-oxadiazole (B1194373) or thiadiazole moieties, have shown significant protection in the scPTZ model in mice. arabjchem.orgnih.gov Other models include seizures induced by pilocarpine, a muscarinic agonist, and DMCM (methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate), a GABA(A) receptor inverse agonist. researchgate.net

Electrically-Induced Seizure Models: The maximal electroshock (MES) seizure model is another standard test used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures. arabjchem.orgnih.gov In this test, a brief electrical stimulus is applied via corneal or ear-clip electrodes, and the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is measured. nih.gov

Genetic Seizure Models: Certain strains of mice, such as the Diluted Brown Agouti (DBA)/2 line, are genetically susceptible to audiogenic seizures (seizures induced by loud sound). These models are valuable for evaluating anticonvulsant activity, as demonstrated by a nipecotic acid-tyrosine ester prodrug which provided protection against such seizures. nih.gov

Behavioral Models for Other CNS Effects: As GABAergic systems are implicated in anxiety and depression, derivatives are sometimes evaluated in corresponding behavioral paradigms. These include the forced swim test and learned helplessness test for antidepressant-like effects, and the four-plate test for anxiolytic-like properties. researchgate.netarabjchem.orgnih.gov

Table 2: Animal Models Used in the Pharmacological Assessment of Isonipecotic/Nipecotic Acid Derivatives
ModelPurposeTypical SpeciesExample FindingReference
Subcutaneous Pentylenetetrazole (scPTZ)Evaluate anticonvulsant activity against clonic seizures.Mouse, RatNipecotic acid-thiadiazole derivatives provided significant protection. nih.gov
Maximal Electroshock (MES)Evaluate anticonvulsant activity against tonic-clonic seizures.Mouse, RatThis compound-based heteroaryl amino acid derivatives showed efficacy. nih.gov
Audiogenic Seizure ModelTest anticonvulsant activity in a genetic epilepsy model.DBA/2 MiceA nipecotic-tyrosine ester prodrug showed dose-dependent anticonvulsant activity. nih.gov
Rotarod TestAssess neurotoxicity and motor coordination impairment.Mouse, RatActive anticonvulsant derivatives often show no disruption in motor coordination. researchgate.netarabjchem.orgnih.gov
Forced Swim TestEvaluate potential antidepressant activity.Mouse, RatSome anticonvulsant nipecotic acid derivatives also exerted significant antidepressant effects. researchgate.netnih.gov

Applications of Isonipecotic Acid in Medicinal Chemistry and Drug Discovery

Isonipecotic Acid as a Privileged Lead Compound for Novel Therapeutic Agent Development

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as versatile starting points for drug discovery. The this compound scaffold fits this description, having been identified as a key constituent in numerous bioactive molecules. unife.it Its piperidine (B6355638) ring offers a conformationally constrained yet flexible backbone, allowing for the precise spatial orientation of various functional groups. unife.itacs.org This structural rigidity is crucial for optimizing interactions with specific receptor binding sites, potentially leading to enhanced potency and selectivity. unife.itchemimpex.com

The versatility of the this compound scaffold is demonstrated by its presence in compounds targeting a diverse range of biological systems. Initially recognized for its interaction with GABA receptors, its applications have expanded significantly. nih.govwikipedia.org Modifications to the this compound core have yielded compounds with potential applications in treating neurological disorders, pain, and inflammation. ontosight.aiontosight.ai For instance, the introduction of a phenethyl group at the 1-position and a phenyl group at the 4-position has been explored for its potential in developing new analgesics by targeting opioid receptors. ontosight.ai Furthermore, the benzoylpiperidine fragment, a common feature in many drugs, can be considered a derivative of the this compound scaffold, highlighting its importance in the design of serotoninergic and dopaminergic receptor ligands for neuropsychiatric and neurodegenerative diseases. mdpi.com

Rational Drug Design Strategies Incorporating this compound Scaffolds

The inherent "drug-like" properties of the this compound scaffold make it an excellent candidate for rational drug design. unife.it Medicinal chemists can systematically modify its structure to enhance affinity for a specific target, improve pharmacokinetic properties, and minimize off-target effects. chemimpex.comscribd.com

Key strategies in the rational design of this compound-based drugs include:

Structure-Activity Relationship (SAR) Studies: Systematically altering substituents on the piperidine ring and the carboxylic acid group to understand their impact on biological activity. chemimpex.comontosight.ai

Conformational Constraint: Utilizing the inherent rigidity of the piperidine ring to lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. unife.it

Bioisosteric Replacement: Replacing the carboxylic acid group with other functional groups (bioisosteres) to improve properties like blood-brain barrier permeability. snmjournals.org

A significant challenge in drug development is ensuring that the active compound reaches its intended target in the body in sufficient concentrations. For polar molecules like this compound, which can have difficulty crossing biological membranes such as the blood-brain barrier (BBB), the prodrug approach is a valuable strategy. nih.govresearchgate.netthieme-connect.com

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. mdpi.com For this compound and its derivatives, esterification of the carboxylic acid group is a common prodrug strategy. nih.govresearchgate.net This modification increases the lipophilicity of the molecule, facilitating its passage across cell membranes. mdpi.com Once inside the target tissue, such as the brain, esterases can cleave the ester bond, releasing the active carboxylic acid. nih.gov

The complexity of many diseases, particularly those involving multiple pathological pathways, has spurred interest in the development of multi-target directed ligands (MTDLs). These are single molecules designed to interact with two or more distinct biological targets simultaneously. The this compound scaffold, with its adaptable structure, serves as an excellent framework for designing such MTDLs. chemrxiv.orgnih.gov

Development of this compound-Based Diagnostic Tools and Molecular Probes

The development of diagnostic tools and molecular probes is crucial for understanding disease mechanisms and for early diagnosis. The this compound scaffold has been utilized in the creation of such tools, particularly for positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that uses radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo.

Researchers have focused on developing PET radioligands based on this compound derivatives to image the GABA transporter type 1 (GAT-1). snmjournals.org The challenge lies in creating a molecule that is selective for GAT-1 and can cross the blood-brain barrier. While initial efforts with radiolabeled lipophilic nipecotic acid derivatives showed that the free carboxylic acid group limited BBB permeability, the corresponding esters demonstrated measurable brain uptake. snmjournals.org This highlights the potential of using prodrug strategies, such as esterification or the use of carboxylic acid bioisosteres, to develop effective GAT-1 PET radioligands. snmjournals.org Such probes would be invaluable for studying the role of GAT-1 in various neurological and psychiatric disorders.

Case Studies of Preclinical and Clinical Drug Candidates Derived from this compound

Preclinical studies have shown that derivatives of this compound exhibit a range of promising pharmacological activities. For instance, certain derivatives have demonstrated anticonvulsant properties in animal models. nih.govresearchgate.net Other studies have highlighted their potential as analgesics and neuroprotective agents. chemimpex.comontosight.ai The continuous exploration of this compound derivatives in preclinical models is crucial for identifying promising candidates for further clinical development.

Diverse Therapeutic Applications Beyond Neuropharmacology: Research into Cancer Chemotherapy, Anti-inflammatory Agents, Antiviral Compounds, and Bone Disease Treatments

The therapeutic potential of this compound derivatives extends beyond the central nervous system. Researchers are actively investigating their utility in a variety of other disease areas.

Cancer Chemotherapy: this compound has been used as a reactant in the synthesis of antibiotic nitroxoline (B368727) derivatives that exhibit inhibitory activity against cathepsin B, an enzyme implicated in cancer progression. sigmaaldrich.com Additionally, N-Boc-isonipecotic acid has been reported to have antitumor properties, showing effectiveness against leukemia and lymphoma in preclinical models. biosynth.com

Anti-inflammatory Agents: Derivatives of this compound have been investigated for their anti-inflammatory effects. ontosight.ai N-Boc-isonipecotic acid, for instance, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in macrophages, a key mediator of inflammation. biosynth.com Furthermore, amidation of ethyl nipecotate with carboxylic acids bearing antioxidant and anti-inflammatory properties has yielded compounds that can reduce carrageenan-induced paw edema in rats, a common model of inflammation. mdpi.com

Antiviral Compounds: The this compound scaffold has been incorporated into the design of antiviral agents. In one study, this compound ester derivatives were found to be potent inhibitors of norovirus. nih.gov Another area of research involves the derivatization of this compound to create compounds targeting the entry stage of the hepatitis C virus replication cycle. nih.gov

Bone Disease Treatments: There is some indication that this compound derivatives may have applications in the treatment of bone diseases. ncats.io While detailed research in this area is still emerging, it represents another potential therapeutic avenue for this versatile scaffold.

Advanced Material Science Applications Involving Isonipecotic Acid

Isonipecotic Acid in Polymer Chemistry and Functional Polymer Synthesis

The bifunctional nature of this compound, with its secondary amine and carboxylic acid groups, makes it a valuable building block in polymer chemistry. It can be incorporated into polymer backbones or used as a pendant group to introduce specific functionalities. This allows for the synthesis of polymers with controlled architectures and properties, such as responsiveness to external stimuli.

One notable example is the synthesis of temperature-responsive polymers. Researchers have successfully synthesized poly(N-acryloyl-isonipecotamide) (PNAiNAm), a polymer derived from this compound. biomaterials.orgnih.gov This polymer exhibits an upper critical solution temperature (UCST) in the presence of certain salts, meaning it transitions from a soluble to an insoluble state as the temperature decreases. nih.gov This behavior is attributed to the formation of inter- and intramolecular hydrogen bonds among the polymer chains. nih.gov The ability to control the phase transition by altering the polymer's molecular weight and concentration opens up possibilities for its use in smart materials and biomedical applications. biomaterials.orgnih.gov

The synthesis of such functional polymers is often achieved through controlled radical polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for precise control over the molecular weight and molecular weight distribution of the resulting polymers. biomaterials.orgnih.gov

Properties of this compound-Derived Polymers
PolymerMonomerPolymerization MethodMolecular Weight (Mn)Molecular Weight Distribution (Mw/Mn)Temperature-Responsive BehaviorSolvent
Poly(N-acryloyl-isonipecotamide) (PNAiNAm)N-acryloyl-isonipecotamideRAFT PolymerizationVariable (e.g., 7,600 g/mol and higher)1.30 - 1.50Exhibits UCSTPhosphate-buffered saline (PBS) with ammonium (B1175870) sulfate
Poly(N-acryloyl-nipecotamide) (PNANAm)N-acryloyl-nipecotamideRAFT Polymerization2,700 - 11,300 g/mol1.30 - 1.50Exhibits UCSTPhosphate-buffered saline (PBS)
Poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm)N-acryloyl-N,N-diethylnipecotamideRAFT PolymerizationNot SpecifiedNot SpecifiedExhibits LCSTAqueous solution

Surface Functionalization and Material Modification with this compound Groups

The carboxylic acid group of this compound provides a reactive handle for the functionalization of various material surfaces, including metal oxides. This surface modification can alter the material's properties, such as its wettability, surface energy, and interaction with other molecules. The ability to tailor these properties is crucial for applications in areas like biocompatible coatings, sensors, and catalysis. mdpi.com

A key strategy for surface modification is the formation of self-assembled monolayers (SAMs), where molecules spontaneously form a highly ordered single layer on a substrate. tdl.orgmdpi.comrsc.org The carboxylic acid group of this compound can anchor to metal oxide surfaces, while the piperidine (B6355638) ring presents a new chemical interface. The properties of these modified surfaces can be finely tuned by the choice of the functional group. For instance, modifying a surface with carboxylic acid groups can lead to moderately wettable surfaces. mdpi.com

Research has demonstrated the successful functionalization of nickel-doped zinc oxide (Ni-doped ZnO) nanoparticles with 4-piperidinecarboxylic acid (this compound). researchgate.net This surface modification, or "capping," was confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis. The this compound molecules were found to anchor to the nanoparticle surface primarily through their basic nitrogen atom. This functionalization can influence the structural, electronic, and optical properties of the nanoparticles. researchgate.net

Surface Properties of Materials Modified with Carboxylic Acids
MaterialModifying AgentModification TechniqueResulting Surface PropertyAnalytical Technique
Ni-doped ZnO Nanoparticles4-Piperidinecarboxylic acid (this compound)Surface CappingAltered structural, electronic, and optical propertiesFTIR, Thermogravimetric Analysis
Titanium Dioxide (TiO2)3-(4-aminophenyl)propionic acidSurface FunctionalizationFormation of a functionalized thin filmXPS, Contact Angle, Surface Roughness
GoldAliphatic dithiocarboxylic acidsSelf-Assembled Monolayers (SAMs)Formation of hydrophobic, well-packed, and highly oriented monolayer filmsEllipsometry, Contact Angle Goniometry, PM-IRRAS
SiliconOrganophosphonic acidsSelf-Assembled Monolayers (SAMs)Formation of dense organophosphonate filmsAFM, X-ray Reflectivity

Integration of this compound into Nanomaterials and Nanotechnology Applications

The integration of this compound into nanomaterials offers a pathway to develop novel nanotechnologies with enhanced functionalities. By modifying the surface of nanoparticles with this compound, it is possible to control their colloidal stability, biocompatibility, and targeting capabilities for applications in catalysis, biosensing, and drug delivery. nih.govmdpi.commdpi.com

In the field of catalysis, this compound can act as a linker to immobilize catalytic complexes onto the surface of magnetic nanoparticles. For example, a related compound, isonicotinic acid, has been used to modify iron oxide (Fe3O4) nanoparticles to create a magnetically recoverable catalyst for alcohol oxidation and nitrophenol reduction. rsc.org The surface modification facilitates the attachment of a copper complex, leading to a stable and recyclable catalytic system. rsc.org This approach highlights the potential of using this compound to develop similar advanced catalytic nanomaterials.

In biomedical applications, the functionalization of nanoparticles with this compound can be leveraged for targeted drug delivery. The carboxylic acid group can be used for further conjugation with targeting ligands, such as antibodies or peptides, that can recognize specific cells or tissues. mdpi.comumn.edunih.govresearchgate.net While direct studies on this compound-coated liposomes are emerging, the principle of using surface-functionalized nanocarriers is well-established for enhancing therapeutic efficacy. mdpi.comumn.edunih.govresearchgate.net Furthermore, the modification of nanoparticles with this compound can influence their interaction with biological systems, which is a critical aspect in the design of nanomedicines.

Applications of this compound-Functionalized Nanomaterials
NanomaterialFunctionalizing AgentApplicationKey FindingsReference Compound
Iron Oxide (Fe3O4) NanoparticlesIsonicotinic acidCatalysis (Alcohol oxidation, Nitrophenol reduction)Creation of a stable and magnetically recoverable catalyst with high recyclability.Isonicotinic Acid
Ni-doped ZnO Nanoparticles4-Piperidinecarboxylic acid (this compound)Optical and Electronic MaterialsFunctionalization alters the structural, electronic, and optical properties of the nanoparticles.This compound
Various Nanocarriers (e.g., Liposomes, Gold Nanoparticles)General concept of carboxylic acid functionalizationTargeted Drug DeliverySurface modification allows for the attachment of targeting ligands to enhance specific delivery to cancer cells.General Carboxylic Acids
Various NanoparticlesGeneral concept of surface functionalizationBiosensingSurface modification is crucial for the immobilization of biorecognition elements and improving sensor performance.General Functional Groups

Future Perspectives and Emerging Avenues in Isonipecotic Acid Research

Synergistic Integration of Artificial Intelligence and Machine Learning in Isonipecotic Acid Drug Design

The convergence of computational power and biochemical data is revolutionizing drug discovery, and this compound research is set to benefit significantly. Artificial intelligence (AI) and machine learning (ML) offer a suite of tools to overcome the complexities of rational drug design, from predicting molecular interactions to forecasting pharmacokinetic properties. ijcrt.org

ML algorithms, such as Random Forest, have demonstrated high accuracy in predictive modeling for enzyme inhibitors and can be adapted for this compound targets. nih.gov These computational approaches are essential for building robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com By training models on existing datasets of this compound derivatives and their observed biological activities, researchers can predict the efficacy of novel, unsynthesized compounds. This in-silico screening process significantly narrows the field of potential candidates for laboratory synthesis, saving time and resources. frontiersin.org

A key application of these methods is the early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov For instance, in-silico studies have been successfully applied to new this compound-based heteroaryl amino acid derivatives to evaluate their potential as anticonvulsant agents, with molecular docking studies providing insights into interactions with the GABA-A receptor. nih.gov By identifying compounds with favorable ADMET profiles early in the design phase, the likelihood of late-stage failures is reduced. frontiersin.org The integration of AI and ML is not merely an accelerant but a transformative force, enabling a more targeted and predictive approach to designing the next generation of this compound-based drugs.

Table 1: Application of AI/ML in this compound Drug Design

Computational Technique Application in this compound Research Potential Impact
Machine Learning (ML) Models Predict bioactivity and target affinity of novel derivatives. ijcrt.orgnih.gov Accelerates identification of potent compounds.
Quantitative Structure-Activity Relationship (QSAR) Establish correlations between chemical structure and biological activity. nih.gov Guides rational design and structural modification of the this compound scaffold.
Molecular Docking Simulate the binding of this compound derivatives to target proteins (e.g., GABA-A receptor). nih.govfrontiersin.org Elucidates binding mechanisms and helps optimize ligand-receptor interactions.
ADME/T Prediction Forecast the pharmacokinetic and toxicity profiles of new compounds in silico. nih.govfrontiersin.org Reduces late-stage attrition by filtering out candidates with poor drug-like properties.

| Virtual Screening | Rapidly screen large virtual libraries of this compound analogues against biological targets. frontiersin.org | Expands the scope of chemical space explored to find novel hits. |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the primary mechanism of this compound is its action on GABA-A receptors, the versatility of its chemical scaffold suggests the potential for interaction with other biological targets. wikipedia.orgselleckchem.com Future research will increasingly focus on exploring these non-canonical pathways to unlock new therapeutic applications. The precedent for GABA analogues exhibiting non-GABAergic mechanisms is well-established; for example, gabapentin (B195806) and pregabalin (B1679071) exert their effects by inhibiting voltage-gated calcium channels rather than directly acting on GABA receptors. nih.gov

This encourages a broader investigation into the pharmacological profile of this compound derivatives. A preliminary study into nipecotic acid derivatives, which share a similar piperidine (B6355638) core, revealed inhibitory activity against soybean lipoxygenase (LOX). mdpi.com Since LOX activity is associated with the pathogenesis of Alzheimer's disease, this finding suggests that this compound-based compounds could be developed for neurodegenerative disorders by targeting pathways unrelated to GABA. mdpi.com

Future research will likely employ target deconvolution techniques and broad-panel screening assays to identify new protein binding partners for this compound derivatives. Understanding these novel mechanisms is crucial, as it could lead to the development of therapies for a wider range of conditions, including inflammation, neurodegeneration, and potentially even cancer, where GABA-B receptor activation has been identified as a potential therapeutic target. researchgate.net

Table 2: Biological Targets of this compound and Its Analogues

Compound Class Established Target(s) Emerging/Potential Target(s) Therapeutic Area
This compound GABA-A Receptor (Partial Agonist) wikipedia.orgselleckchem.com - Epilepsy, Anxiety ycdehongchem.com
Nipecotic Acid GABA Transporters (Inhibitor) nih.govnih.gov Lipoxygenase (LOX) mdpi.com Epilepsy, Neurodegeneration

| Other GABA Analogues (e.g., Gabapentin) | Voltage-Gated Calcium Channels nih.gov | - | Neuropathic Pain, Seizures nih.gov |

Development of Advanced Drug Delivery Systems for this compound Therapeutics

A significant hurdle in the development of therapeutics based on this compound and its analogues is their limited ability to cross the blood-brain barrier (BBB). nih.gov The hydrophilic and zwitterionic nature of the core structure impedes passive diffusion into the central nervous system (CNS). nih.gov Consequently, a key area of future innovation lies in the creation of sophisticated drug delivery systems to transport these molecules to their site of action within the brain.

One promising strategy involves chemical modification, such as creating lipophilic prodrugs. For instance, hybridizing the nipecotic acid scaffold with aromatic groups has been proposed to enhance lipophilicity and improve BBB penetration. nih.gov This approach could be readily applied to this compound derivatives.

Another emerging avenue is the use of technology-driven delivery methods. Transcranial focused ultrasound (FUS) has been shown to non-invasively and temporarily open the BBB in a targeted region, allowing systemically administered neuroactive substances like GABA to enter the brain. nih.gov This technology could be adapted for the targeted delivery of this compound, ensuring that the therapeutic agent reaches specific brain circuits while minimizing systemic exposure. nih.gov Other advanced systems, such as encapsulation within nanoparticles or the use of controlled-release hydrogels, also represent viable future strategies for improving the delivery and efficacy of this compound-based drugs.

Strategies for Translational Research: Bridging Preclinical Findings to Clinical Development

Translating promising preclinical data for this compound derivatives into successful clinical therapies requires a robust and strategic approach. A critical component of this process is the early and continuous assessment of a compound's drug-like properties, often initiated with the in-silico ADME predictions discussed earlier. nih.gov

A crucial step in bridging the gap between animal models and human trials is the identification of reliable biomarkers. Techniques like functional MRI (fMRI) can be used to measure the physiological response to a drug in the brain, providing tangible evidence of target engagement. nih.gov For an this compound therapeutic, fMRI could be used to monitor changes in brain activity in response to the drug, serving as a pharmacodynamic biomarker in both late-stage preclinical and early-phase clinical studies.

The design of early clinical trials will be paramount. These trials must be structured not only to assess safety and tolerability but also to gather crucial pharmacokinetic data to understand how the drug is absorbed, distributed, and metabolized in humans. The development pathway will necessitate a multi-faceted approach, integrating data from in-silico models, in-vitro assays, and well-designed in-vivo animal studies to build a comprehensive data package that can support the transition to human trials.

Innovation in Sustainable Synthesis and Production Methodologies for this compound

As the demand for this compound and its derivatives grows, there is an increasing need for manufacturing processes that are not only efficient but also environmentally sustainable. The principles of green chemistry are becoming central to modern pharmaceutical production, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One of the most promising innovations is the use of biocatalysis. Enzymatic reactions offer high selectivity and operate under mild conditions of temperature and pH. rsc.orgnih.gov For example, amidases from microorganisms like Cupriavidus necator can be used for stereoselective synthesis steps, offering a green alternative to traditional chemical reagents. chemicalbook.com Furthermore, there is potential to produce piperidine compounds from bio-renewable starting materials, such as the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan. rsc.org

Process optimization is another key strategy. Efficient "green chemistry approaches" have been developed for the synthesis of N-substituted piperidones, which are structurally related to this compound, presenting significant advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net These modern methods improve atom economy and reduce problematic waste streams. scribd.com Future research will likely focus on integrating these green techniques, such as biocatalysis and flow chemistry, to create highly efficient and sustainable manufacturing routes for this compound and its therapeutic derivatives.

Table 3: Sustainable Synthesis Strategies for Piperidine Scaffolds

Strategy Description Example/Application
Biocatalysis Use of enzymes to perform specific chemical transformations under mild conditions. nih.gov Stereoselective synthesis using amidases from Cupriavidus necator. chemicalbook.com
Renewable Feedstocks Using starting materials derived from biological sources instead of petrochemicals. Synthesis of piperidine derivatives from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org
Catalytic Hydrogenation Reduction of pyridine (B92270) precursors using catalysts like palladium on carbon (Pd/C). google.com A common method for producing piperidine carboxylic acids, with ongoing efforts to improve catalyst efficiency and use greener solvents. google.com

| Process Intensification | Developing more efficient chemical processes that reduce steps and waste. | "One-pot" syntheses and methods that offer advantages over classical routes like the Dieckman condensation. researchgate.net |

Q & A

Q. What are the established synthetic routes for isonipecotic acid, and how can researchers optimize yield and purity?

this compound (4-piperidinecarboxylic acid) is typically synthesized via catalytic hydrogenation of 4-picolinic acid using palladium or platinum catalysts under hydrogen pressure. Key steps include solvent selection (e.g., water or methanol), temperature control (80–95°C), and post-reaction crystallization . To optimize yield, researchers should monitor reaction kinetics and employ techniques like HPLC to verify purity. Contaminants such as unreacted intermediates can be minimized by adjusting catalyst loading and reaction time .

Q. How does this compound interact with GABA receptors, and what experimental models are used to study this?

this compound acts as a partial agonist at GABAA receptors, modulating chloride ion channel activity. In vitro models like rat hippocampal slices are used to measure inhibitory postsynaptic potentials (i.p.s.p.s) via intracellular recordings. Methodologically, researchers apply GABA uptake inhibitors (e.g., nipecotic acid) and compare this compound’s effects on synaptic decay kinetics and conductance changes .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 270-MHz <sup>1</sup>H NMR) is essential for structural elucidation, particularly to distinguish stereoisomers like cis- and trans-4-hydroxypiperidine derivatives. Mass spectrometry (MS) and X-ray crystallography further validate molecular identity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s role in GABA uptake inhibition versus receptor activation?

Discrepancies arise from differences in experimental models (e.g., synaptosomal preparations vs. whole-cell recordings). For example, this compound weakly inhibits GABA uptake compared to nipecotic acid but shows stronger receptor agonism. To address this, studies should isolate pre- and post-synaptic effects using selective antagonists (e.g., bicuculline for GABAA receptors) and compare results across models .

Q. What methodologies are recommended for studying the pharmacokinetics of this compound in vivo?

Use radiolabeled (<sup>3</sup>H or <sup>14</sup>C) this compound to track distribution, metabolism, and blood-brain barrier penetration. Microdialysis in rodent brains coupled with LC-MS/MS quantifies extracellular concentrations. Pharmacodynamic effects can be correlated with behavioral assays (e.g., seizure threshold tests) .

Q. How does structural modification of this compound influence its pharmacological profile?

Systematic SAR studies involve synthesizing analogs with substitutions at the 3-, 4-, or 5-positions of the piperidine ring. For example, 4-hydroxy and 4-acetamido derivatives show reduced uptake inhibition but retained receptor affinity. Researchers should use molecular docking simulations to predict binding modes at GABAA receptors and validate findings via patch-clamp electrophysiology .

Q. What experimental designs are critical for ensuring reproducibility in studies involving this compound?

Follow guidelines for rigorous reporting: (1) Detail catalyst types, solvent ratios, and purification steps in synthesis. (2) In neuropharmacological assays, standardize slice thickness (300–400 µm), perfusion rates (2–3 mL/min), and temperature (32–34°C). (3) Use positive controls (e.g., muscimol for GABAA agonism) and report effect sizes with confidence intervals .

Methodological Frameworks

How can the PICOT framework structure research questions on this compound’s therapeutic potential?

Example PICOT question:

  • P (Population): Neuronal cells in hippocampal CA1 regions.
  • I (Intervention): Application of 100 µM this compound.
  • C (Comparison): Nipecotic acid (1 mM) or pentobarbitone (100 µM).
  • O (Outcome): Prolongation of i.p.s.p. decay time by ≥50%.
  • T (Time): Acute exposure (10–30 min). This framework ensures clarity in hypothesis testing and aligns with neuropharmacological study designs .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. For synaptic decay kinetics, multiexponential curve fitting distinguishes fast and slow GABA clearance phases. Pairwise comparisons between analogs should employ ANOVA with post-hoc Tukey tests .

Data Contradiction Analysis

Q. Why do some studies report this compound as a GABA uptake inhibitor while others classify it as a receptor agonist?

This stems from model-specific outcomes. In synaptosomal assays (measuring uptake), this compound shows minimal inhibition (<10% at 1 mM), whereas in slice recordings, its agonism dominates. Researchers must contextualize findings by specifying experimental conditions (e.g., extracellular K<sup>+</sup> levels, GABA concentration) and employ dual-labeling immunohistochemistry to localize receptor subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.